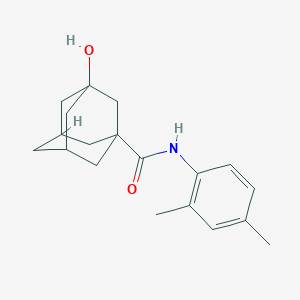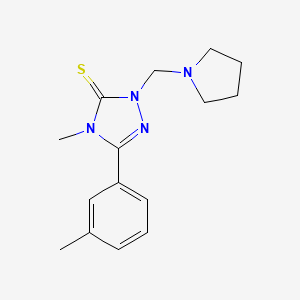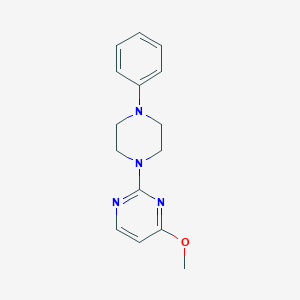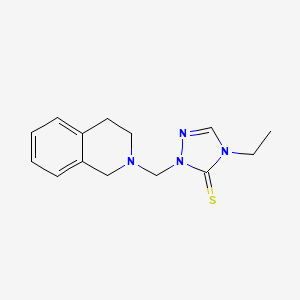![molecular formula C15H15N3O2S B7462161 N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, also known as MIP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promising results in various applications, including cancer research and drug discovery.
作用机制
The mechanism of action of N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide is complex and involves the inhibition of specific proteins involved in various cellular processes. N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide has been shown to bind to the ATP-binding site of these proteins, thereby inhibiting their activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of cellular signaling pathways, and the regulation of protein-protein interactions. However, the exact mechanisms underlying these effects are still being studied.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide in lab experiments is its specificity for certain proteins, which allows for targeted inhibition and modulation of cellular processes. However, one limitation of using N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide is its potential for off-target effects, which can lead to unintended consequences in cellular signaling pathways.
未来方向
There are many potential future directions for the use of N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide in scientific research. One area of focus is the development of new drugs based on the structure of N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide, which could have improved efficacy and fewer side effects. Another area of focus is the use of N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide as a tool to study protein-protein interactions and cellular signaling pathways, which could lead to a better understanding of various diseases and potential new treatment options. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide and its potential for use in various applications.
合成方法
The synthesis of N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide involves several steps, including the reaction of 3-methylimidazo[1,2-a]pyridine with p-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite and then reaction with 4-aminobenzene sulfonamide. The final product is obtained after purification through column chromatography.
科学研究应用
N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide has been used in various scientific research applications, including cancer research, drug discovery, and as a tool to study protein-protein interactions. In cancer research, N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer progression. In drug discovery, N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-15(16-14-5-3-4-10-18(11)14)12-6-8-13(9-7-12)17-21(2,19)20/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDSVTVEKLQVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)


![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)





![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)